N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C11H15N3O4S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(cyclopropylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Major Products Formed
Reduction: N-[2-(Cyclopropylamino)ethyl]-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide
- N-[2-(Cyclopropylamino)ethyl]-2,4-dimethylaniline
Uniqueness
N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research .
Properties
Molecular Formula |
C11H15N3O4S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-[2-(cyclopropylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-8-7-12-9-5-6-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
TXNMIAPNKFHFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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